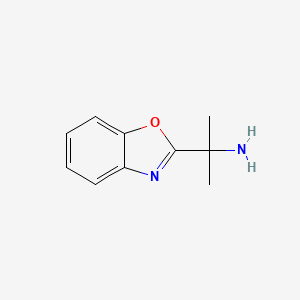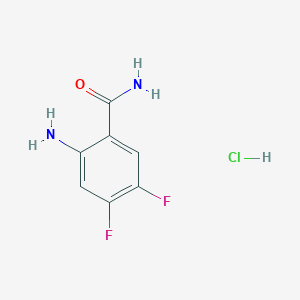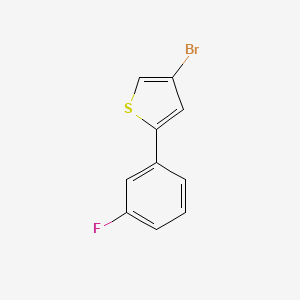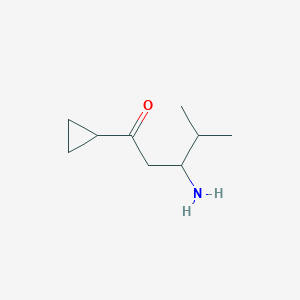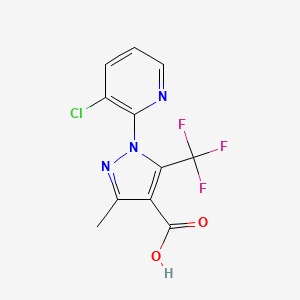
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloropyridinyl group, a methyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-2-hydrazinopyridine.
Reaction with Dimethyl Butynedioate: Under alkaline conditions, 3-chloro-2-hydrazinopyridine reacts with dimethyl butynedioate to form 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-formic ether.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to ensure high yield and purity. The process involves:
Efficient Use of Reagents: Avoiding the use of oxidation reagents and employing cost-effective and environmentally friendly methods.
Shortened Reaction Steps: Streamlining the synthesis to reduce the number of steps and improve overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Oxalyl Chloride: Used for converting carboxylic acids to acyl chlorides.
Potassium Persulfate: Employed in oxidation reactions.
Phosphorus Tribromide: Utilized for bromination reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves:
Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity.
Pathways Involved: It interacts with ryanodine receptors, leading to the release of calcium ions and subsequent cellular effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: A related compound with similar insecticidal properties.
N-pyridylpyrazole thiazole derivatives: These compounds also exhibit insecticidal activity and are used in agricultural applications.
Uniqueness
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1311315-23-7 |
|---|---|
Formule moléculaire |
C11H7ClF3N3O2 |
Poids moléculaire |
305.64 g/mol |
Nom IUPAC |
1-(3-chloropyridin-2-yl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-5-7(10(19)20)8(11(13,14)15)18(17-5)9-6(12)3-2-4-16-9/h2-4H,1H3,(H,19,20) |
Clé InChI |
GVCVHPNNXHSGHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=C(C=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13205486.png)

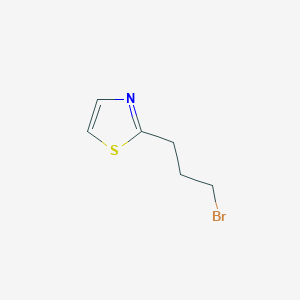
![5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13205508.png)

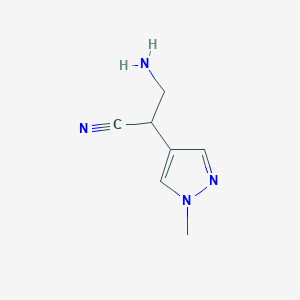
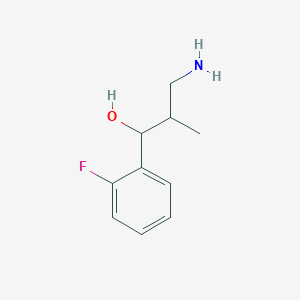

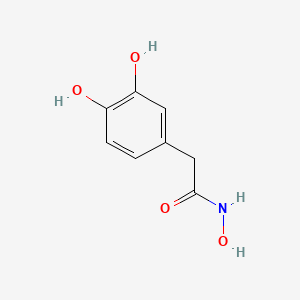
amino)acetate](/img/structure/B13205557.png)
